Thalidomide-NH-C6-NH2 hydrochloride

PROTAC linker optimization ternary complex formation protein degradation efficiency

PROTAC development is highly sensitive to linker geometry; a two-carbon shift in spacer length can reduce degradation efficiency by orders of magnitude. Thalidomide-NH-C6-NH2 hydrochloride is a validated C6-spacer CRBN ligand-linker building block that enables systematic linker-length screening alongside C4 and C8 analogs. Its terminal primary amine allows rapid conjugation to carboxylic acid-containing target ligands, while high purity (≥98%) and ambient-temperature stability support automated parallel synthesis workflows. Suitable for generating BRD4 degraders and homo-bivalent CRBN self-degradation probes.

Molecular Formula C19H25ClN4O4
Molecular Weight 408.9 g/mol
CAS No. 2093386-50-4
Cat. No. B1451166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C6-NH2 hydrochloride
CAS2093386-50-4
Molecular FormulaC19H25ClN4O4
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl
InChIInChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H
InChIKeyPBGMRXNTLPSDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-C6-NH2 Cereblon Ligand-Linker Conjugate for PROTAC Assembly


4‑((6‑Aminohexyl)amino)‑2‑(2,6‑dioxopiperidin‑3‑yl)isoindoline‑1,3‑dione hydrochloride (Thalidomide‑NH‑C6‑NH2, CAS 2093386‑50‑4) is a synthetic E3 ligase ligand‑linker conjugate. It incorporates a thalidomide‑based cereblon (CRBN) ligand covalently linked to a C6 aminoalkyl spacer terminated by a primary amine . The compound is employed as a building block in the synthesis of proteolysis‑targeting chimeras (PROTACs), where the amine moiety enables facile conjugation to carboxylic acid‑containing target‑protein ligands .

PROTAC assembly via terminal amine coupling to carboxylic acid warheads
Core workflow for targeted protein degradation studies
Cereblon-recruiting PROTAC linker-length screening
C6 spacer provides intermediate geometry for ternary complex optimization
High-purity building block (≥98%) suitable for parallel degrader synthesis
Ambient shipping stability supports automated library workflows

Linker Substitution Impact on PROTAC Performance


PROTAC activity is exquisitely sensitive to the length, composition, and attachment chemistry of the linker that bridges the E3 ligase ligand and the target‑binding warhead [1]. Even a two‑carbon change in linker length can shift the optimal ternary‑complex geometry, reducing degradation efficiency by orders of magnitude [2]. Consequently, thalidomide‑NH‑C6‑NH2 cannot be freely interchanged with C4 or C8 analogues, ether‑linked variants, or pomalidomide‑based conjugates without risking substantial loss of potency or complete failure of targeted protein degradation.

Linker length change may disrupt ternary complex geometry
C4 or C8 analogues may not bridge the required E3 ligase–target distance; degradation efficiency can shift by orders of magnitude with minor atom-count differences.
Ether-linked variants may alter hydrogen-bonding and solubility profile
Replacing the aminohexylamino attachment with an ether linkage removes H-bond donor capacity, which can modify ternary complex stability and physicochemical behavior.
Pomalidomide-based conjugates differ in CRBN affinity and degradation kinetics
Thalidomide and pomalidomide cores show reported differences in CRBN binding; interchanging the E3 ligand may shift target selectivity and degradation efficiency.

Comparative Evidence: Thalidomide-NH-C6-NH2 vs. Analogues


C6 vs. C4 Linker Geometry

The C6 aminohexyl spacer in Thalidomide‑NH‑C6‑NH2 provides an additional two methylene units compared with the C4 butyl linker in Thalidomide‑NH‑C4‑NH2. This difference alters the distance and orientation between the CRBN E3 ligase and the target protein, which directly influences the formation of a productive ternary complex [1]. In PROTAC design, linker length is a critical determinant of degradation potency; for a series of p38α/β PROTACs, varying the linker by only a few atoms changed DC₅₀ values by >10‑fold [2].

C6 vs. C4 Linker Geometry
Head-to-head
+2 methylene units ΔMW = +28 Da
Alters ternary complex distance; supports linker-length optimization screening.
Reported >10-fold DC₅₀ shift with minor linker changes in p38α/β PROTACs.
PROTAC linker optimization ternary complex formation protein degradation efficiency

Amino vs. Ether Linker Hydrogen-Bonding Profile

Thalidomide‑NH‑C6‑NH2 employs an aminohexylamino attachment to the 4‑position of the isoindoline‑1,3‑dione core, introducing two secondary amines along the linker. In contrast, Thalidomide‑O‑C6‑NH2 utilizes an ether (C–O–C) linkage. The amine‑containing linker contributes additional hydrogen‑bond donor/acceptor sites (2 H‑bond donors, 1 H‑bond acceptor from the NH groups) that can influence both ternary‑complex stability and overall physicochemical properties such as LogP and aqueous solubility .

Amino vs. Ether Linker H-Bonding
Head-to-head
Net +2 H-bond donors (amine vs. ether)
May improve aqueous solubility and modify ternary complex interaction surface.
Derived from functional group count; experimental solubility data to verify.
PROTAC linker chemistry hydrogen bonding physicochemical properties

Thalidomide vs. Pomalidomide CRBN Affinity

The E3 ligase ligand in Thalidomide‑NH‑C6‑NH2 is thalidomide, which exhibits an IC₅₀ of 8.5 nM for CRBN binding in a competition AlphaScreen assay . The analogous pomalidomide‑based conjugate (Pomalidomide‑C6‑NH2) employs a pomalidomide core, which displays an IC₅₀ of 63 nM under the same assay conditions [1]. While both ligands recruit CRBN, the approximately 7‑fold difference in binding affinity can translate into divergent degradation kinetics and target selectivity when incorporated into a full PROTAC.

CRBN Binding Affinity
Class-level
IC₅₀ 8.5 nM (Thalidomide core)
Supports assay potency context for CRBN recruitment; ≈7-fold difference vs. pomalidomide core reported in competition AlphaScreen.
Affinity values are assay-specific and may not translate directly into degradation efficiency.
CRBN binding affinity E3 ligase recruitment PROTAC degradation kinetics

Purity and Stability Comparison

Thalidomide‑NH‑C6‑NH2 (free base) is supplied with a certified purity of ≥98% and can be shipped at ambient temperature as a non‑hazardous chemical, with a shelf life of ≥12 months when stored dry and protected from light at −20 °C . In comparison, Thalidomide‑NH‑C4‑NH2 (free base) is offered at a purity of 95% and requires storage at 2–8 °C .

Purity and Stability
Spec review
≥98% purity −20°C storage
Higher certified purity and ambient shipping tolerance may reduce pre-synthesis purification needs.
Vendor specifications; lot-to-lot consistency to verify.
compound purity storage stability supply chain reliability

C6 Linker in Active Window for Homo-PROTAC Design

A systematic study of pomalidomide‑based homo‑PROTACs demonstrated that a linker length of 8 atoms produced maximal CRBN degradation (DC₅₀ <100 nM), while longer linkers (>8 atoms) progressively lost potency [1]. The C6 aminohexyl spacer in Thalidomide‑NH‑C6‑NH2 (6 atoms) places it on the ascending limb of this activity curve, suggesting that it retains the capacity to induce efficient CRBN recruitment while offering a distinct ternary‑complex geometry compared with both shorter (C4) and longer (C8–C10) linkers.

C6 in Active Window
Cross-study
6-atom spacer (2 atoms below optimal)
Placed on ascending limb of CRBN degradation activity curve for homo-PROTACs.
Based on pomalidomide-homo-PROTAC studies; geometry context requires target-specific validation.
homo-PROTAC CRBN self-degradation linker length optimization

Application Scenarios for PROTAC Development


Linker-Length Screening Libraries

Thalidomide‑NH‑C6‑NH2 serves as a key member of a linker‑length series (C4, C6, C8) used to screen for the optimal spatial separation between CRBN and a target protein. Because linker length profoundly influences degradation efficiency [1], including the C6 variant enables researchers to sample an intermediate geometry that may reveal a 'sweet spot' not accessible with C4 or C8 analogues alone.

BRD4-Targeting PROTAC Design

The terminal primary amine of Thalidomide‑NH‑C6‑NH2 can be directly coupled to carboxylic acid‑containing BRD4 inhibitors, generating CRBN‑recruiting BRD4 degraders. This approach has been validated with analogous thalidomide‑based linkers , and the C6 spacer may provide an alternative degradation profile compared with previously reported C4‑tethered constructs.

CRBN Homo-PROTAC Tools

By dimerizing two molecules of Thalidomide‑NH‑C6‑NH2 via a bifunctional crosslinker, researchers can create homo‑bivalent PROTACs that induce self‑degradation of CRBN. Such tools are invaluable for dissecting CRBN‑dependent signaling pathways and for validating target engagement in degradation assays [2].

High-Throughput Degrader Synthesis

The high purity (≥98%) and ambient shipping stability of Thalidomide‑NH‑C6‑NH2 make it well‑suited for automated parallel synthesis workflows. Its terminal amine reacts efficiently with activated esters or carboxylic acids, allowing rapid generation of diverse PROTAC candidates for primary degradation screens.

Application
Selection Property
Validation Focus
Linker-length screening libraries
Intermediate C6 spacer geometry
Ternary complex formation efficiency across linker series
BRD4-targeting PROTAC design
Terminal primary amine for carboxylic acid conjugation
Degradation profile comparison with C4-tethered constructs
CRBN homo-PROTAC tools
Bifunctional crosslinker compatibility
CRBN self-degradation and target engagement validation
High-throughput degrader synthesis
High purity and ambient shipping stability
Automated parallel synthesis reproducibility

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